Acipimox
Übersicht
Beschreibung
Acipimox is a niacin derivative used as a hypolipidemic agent. It is used in low doses and may have less marked adverse effects . It reduces triglyceride levels and increases HDL cholesterol .
Molecular Structure Analysis
The molecular structure of Acipimox is C6H6N2O3 . It has a molecular weight of 154.12 .Chemical Reactions Analysis
Acipimox is not known to undergo significant metabolism . It inhibits the production of triglycerides by the liver and the secretion of VLDL, leading indirectly to a modest reduction in LDL and increase in HDL .Physical And Chemical Properties Analysis
Acipimox has a molecular weight of 154.12 and a chemical formula of C6H6N2O3 . It is not bound to blood plasma proteins and is not metabolized .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Endocrinology and Metabolism .
Summary of the Application
Acipimox is a nicotinic acid derivative that has been shown to have a direct effect on muscle mitochondrial function in humans . It is used as an NAD+ precursor to increase oxidative phosphorylation and improve metabolic health .
Methods of Application
In a multicenter randomized crossover trial, 21 patients with type 2 diabetes were given either placebo or acipimox 250 mg three times daily for 2 weeks .
Results or Outcomes
Despite elevated plasma NEFA levels due to a previously described rebound effect, ex vivo mitochondrial respiration in skeletal muscle increased . Acipimox treatment resulted in a robust elevation in expression of nuclear-encoded mitochondrial gene sets and a mitonuclear protein imbalance, which may indicate activation of the mitochondrial unfolded protein response .
Application in Mitochondrial Myopathy Research
Specific Scientific Field
This application falls under the field of Neurometabolic Disorders and Myopathy Research .
Summary of the Application
Acipimox is being studied for its potential efficacy in treating mitochondrial myopathy, a type of neurometabolic disorder .
Methods of Application
The AIMM trial is a single-center, double-blind, placebo-controlled, adaptive designed trial, evaluating the efficacy of 12 weeks’ administration of acipimox on skeletal muscle ATP content in patients with mitochondrial myopathy .
Results or Outcomes
The results of this study are not yet available as the trial is ongoing .
Application in Pharmacokinetic Research
Specific Scientific Field
This application falls under the field of Pharmacokinetics and Drug Metabolism .
Summary of the Application
Acipimox is being studied for its pharmacokinetics under simulated high altitude hypoxia conditions . A sensitive and reliable LC–MS/MS method has been established for the quantitation of acipimox in rat plasma and tissue homogenate .
Methods of Application
The study involved the use of a LC–MS/MS method to quantify acipimox in rat plasma and tissue homogenate . The method was then successfully applied in a pharmacokinetic comparison between normoxic and hypoxic rats .
Results or Outcomes
The results indicated that there were significant differences in the main pharmacokinetics parameters of acipimox between normoxic and hypoxic rats . The results provide important and valuable information for the safety and efficacy of acipimox, which indicated that the dosage of acipimox might be adjusted appropriately during clinical medication in hypoxia .
Application in Cardiovascular Health Research
Specific Scientific Field
This application falls under the field of Cardiovascular Health and Smoking Cessation .
Summary of the Application
Acipimox is being studied for its potential effects on cardiovascular health in the context of smoking and e-cigarette vaping .
Methods of Application
The specific methods of application in this research are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes of this research are not detailed in the available resources .
Application in Sarcopenia Research
Specific Scientific Field
This application falls under the field of Geriatric Medicine and Sarcopenia Research .
Summary of the Application
Acipimox is being studied for its potential efficacy in improving muscle function and treating sarcopenia, a muscle disease common in older adults .
Methods of Application
The specific methods of application in this research are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes of this research are not detailed in the available resources .
Application in Hypoxia Research
Specific Scientific Field
This application falls under the field of Pharmacokinetics and Hypoxia Research .
Summary of the Application
Acipimox is being studied for its pharmacokinetics under simulated high altitude hypoxia conditions . A sensitive and reliable LC–MS/MS method has been established for the quantitation of acipimox in rat plasma and tissue homogenate .
Methods of Application
The study involved the use of a LC–MS/MS method to quantify acipimox in rat plasma and tissue homogenate . The method was then successfully applied in a pharmacokinetic comparison between normoxic and hypoxic rats .
Results or Outcomes
The results indicated that there were significant differences in the main pharmacokinetics parameters of acipimox between normoxic and hypoxic rats . The results provide important and valuable information for the safety and efficacy of acipimox, which indicated that the dosage of acipimox might be adjusted appropriately during clinical medication in hypoxia .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOOSBJCLSSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046202 | |
Record name | Acipimox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. | |
Record name | Acipimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Acipimox | |
CAS RN |
51037-30-0 | |
Record name | Acipimox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51037-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acipimox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACIPIMOX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acipimox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acipimox | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACIPIMOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.